[2-(cyclohexylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate [2-(cyclohexylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Brand Name: Vulcanchem
CAS No.: 1090885-56-5
VCID: VC4757670
InChI: InChI=1S/C19H26N2O5S/c1-15-7-9-16(10-8-15)11-12-27(24,25)20-13-19(23)26-14-18(22)21-17-5-3-2-4-6-17/h7-12,17,20H,2-6,13-14H2,1H3,(H,21,22)/b12-11+
SMILES: CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC2CCCCC2
Molecular Formula: C19H26N2O5S
Molecular Weight: 394.49

[2-(cyclohexylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

CAS No.: 1090885-56-5

Cat. No.: VC4757670

Molecular Formula: C19H26N2O5S

Molecular Weight: 394.49

* For research use only. Not for human or veterinary use.

[2-(cyclohexylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate - 1090885-56-5

Specification

CAS No. 1090885-56-5
Molecular Formula C19H26N2O5S
Molecular Weight 394.49
IUPAC Name [2-(cyclohexylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Standard InChI InChI=1S/C19H26N2O5S/c1-15-7-9-16(10-8-15)11-12-27(24,25)20-13-19(23)26-14-18(22)21-17-5-3-2-4-6-17/h7-12,17,20H,2-6,13-14H2,1H3,(H,21,22)/b12-11+
Standard InChI Key ONZZLMVZLRQMGS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC2CCCCC2

Introduction

The compound [2-(cyclohexylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a complex organic molecule that combines various functional groups, including a cyclohexylamino moiety, an oxoethyl group, a sulfonylamino group, and an ethenyl group linked to a 4-methylphenyl ring. Despite the lack of specific information on this compound in the provided search results, we can deduce its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of such a compound would likely involve multiple steps, including the formation of the sulfonylamino group and the attachment of the ethenyl-4-methylphenyl moiety. Common methods might include:

  • Sulfonylation reactions to introduce the sulfonylamino group.

  • Alkylation or arylation reactions to attach the ethenyl-4-methylphenyl group.

  • Condensation reactions to form the oxoethyl group.

StepReaction TypeReagentsConditions
1SulfonylationSulfonyl chloride, amineBase, solvent
2Alkylation/ArylationAlkyl/aryl halide, baseSolvent, temperature
3CondensationCarbonyl compound, amineAcid catalyst

Potential Applications

Given its complex structure, this compound could have various applications in medicinal chemistry, such as:

  • Pharmaceuticals: The presence of multiple functional groups suggests potential biological activity, possibly as an inhibitor or modulator of enzymes.

  • Materials Science: The aromatic and unsaturated components could contribute to optical or electronic properties.

Research Findings and Challenges

While specific research findings on this compound are not available, similar compounds have shown promise in areas like enzyme inhibition and material science. Challenges in studying this compound would include synthesizing it efficiently and understanding its stability and reactivity.

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